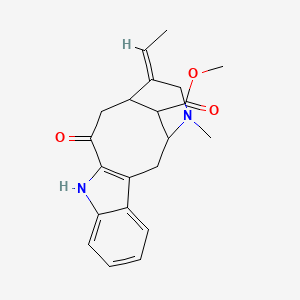

![molecular formula C48H28N4O8Zn B1232511 ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron CAS No. 27647-84-3](/img/structure/B1232511.png)

ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

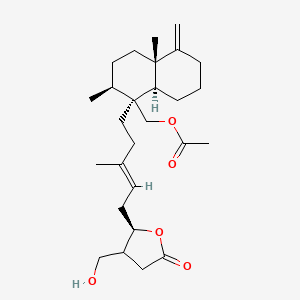

ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron, also known as this compound, is a useful research compound. Its molecular formula is C48H28N4O8Zn and its molecular weight is 854.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Meso-substituted porphyrin photosensitizers with enhanced near-infrared absorption have been synthesized for efficient cancer treatment through photodynamic therapy. These porphyrin molecules exhibit excellent photophysical properties, including strong absorption and fluorescence emission in the near-infrared range, making them potent for targeting cancer cells with minimal dark toxicity and robust phototoxicity. Their cellular uptake and diffusion into cancer cells have been confirmed, demonstrating their potential in photodynamic therapy applications (Pan et al., 2018).

Solar Energy Conversion

Green Zn-porphyrin-sensitized nanocrystalline TiO2 films have been developed to convert sunlight into electricity efficiently. Novel zinc metalloporphyrins, characterized by spectroscopic techniques and theoretical calculations, demonstrate high incident photon-to-current efficiencies (IPCEs) and significant overall conversion efficiency in dye-sensitized solar cells. These findings mark them as the most efficient porphyrin-sensitized solar cells reported, showcasing their application in solar energy conversion (Wang et al., 2005).

Catalysis for CO2 and Epoxide Coupling

Zinc(II) benzoate complexes have been synthesized as catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates. These complexes demonstrate effective catalysis in the formation of completely alternating copolymers and serve as efficient catalysts for the terpolymerization process, highlighting their application in environmentally friendly polymer synthesis (Darensbourg et al., 2002).

Photocatalytic H2 Production

An asymmetric zinc porphyrin derivative has been utilized to sensitize graphitic carbon nitride for efficient visible-light-driven photocatalytic H2 production. This study demonstrates the superiority of zinc-5-(4-carboxyphenyl)-10,15,20-tri(3-pridyl)porphyrin in enhancing photosensitization and stability on graphitic carbon nitride, leading to a significant apparent quantum yield for H2 production under visible light, revealing its application in renewable energy technologies (Wang et al., 2017).

Mechanism of Action

Target of Action

Similar zinc coordination polymers have been reported to act as photocatalysts , suggesting that the compound might interact with light-sensitive targets.

Mode of Action

Based on the structure and properties of similar zinc coordination polymers , it can be inferred that the compound might interact with its targets through light-induced reactions, leading to changes in the targets’ properties or functions.

Biochemical Pathways

Given its potential role as a photocatalyst , it might affect pathways related to light-sensitive reactions or processes.

Result of Action

Based on its potential role as a photocatalyst , it might induce changes in light-sensitive molecules or cells, leading to alterations in their properties or functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . For instance, light conditions might affect its photocatalytic activity . Other factors such as temperature, pH, and the presence of other substances might also influence its action and stability.

Properties

CAS No. |

27647-84-3 |

|---|---|

Molecular Formula |

C48H28N4O8Zn |

Molecular Weight |

854.1 g/mol |

IUPAC Name |

zinc;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron |

InChI |

InChI=1S/C48H30N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |

InChI Key |

IIEYPZOESLIZQB-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Zn+2] |

Canonical SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Zn+2] |

Synonyms |

zinc(II) tetrakis(4-carboxyphenyl)porphine Zn-TCPP ZNTCPP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B1232428.png)

![2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1232431.png)

![3-Nitro-4-(1-pyrrolidinyl)benzoic acid [1-(4-ethylanilino)-1-oxopropan-2-yl] ester](/img/structure/B1232436.png)

![3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B1232439.png)

![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)